molecular formula C9H7N3O2 B1615456 2-(2-nitrophenyl)-1H-imidazole CAS No. 4205-06-5

2-(2-nitrophenyl)-1H-imidazole

Cat. No. B1615456
CAS RN: 4205-06-5
M. Wt: 189.17 g/mol
InChI Key: NEJHPXADNMJLGB-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a heterocyclic organic compound with a nitrophenyl group attached to an imidazole ring. The molecular formula of 2-(2-nitrophenyl)-1H-imidazole is C9H7N3O2, and its molecular weight is 193.17 g/mol.

Scientific Research Applications

Enzyme Inhibition and Metabolism Studies

2-(2-nitrophenyl)-1H-imidazole and related compounds have been researched for their effects on enzymes. For example, nitrefazole, a derivative, shows a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

Antimicrobial Applications

Imidazole derivatives, including those related to 2-(2-nitrophenyl)-1H-imidazole, have been studied for their antimicrobial properties. These compounds exhibit significant inhibitory activities against various microbial strains (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Antiparasitic Activity

The antiparasitic evaluation of 2-nitro-1-vinyl-1H-imidazole, a structurally related compound, has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. It exhibits effective antiparasitic activity with low cytotoxicity (Velez et al., 2022).

Corrosion Inhibition

Certain derivatives of 2-(2-nitrophenyl)-1H-imidazole have been studied as corrosion inhibitors. They show effectiveness in protecting materials like steel in corrosive environments (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).

Sensor Development

Some nitrophenyl-imidazole derivatives are used in the development of colorimetric and fluorogenic anion sensors. These sensors can detect anions like AcO− and F− with significant changes in UV–vis and fluorescence spectra (Chen, Li, Lin, Cai, & Lin, 2009).

Catalysis and Chemical Reactions

Derivatives of 2-(2-nitrophenyl)-1H-imidazole are also used in studies exploring catalysis mechanisms, such as in the hydrolysis of esters and acyl transfers (Akiyama, Hara, & Tanabe, 1978), (Jencks & Carriuolo, 1959).

Nanoparticle Synthesis

Imidazole derivatives, including those structurally similar to 2-(2-nitrophenyl)-1H-imidazole, have been identified as precursors in the synthesis of nanoparticles like zinc oxide, highlighting their importance in materials science (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).

properties

IUPAC Name

2-(2-nitrophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJHPXADNMJLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356269
Record name 2-(2-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-nitrophenyl)-1H-imidazole

CAS RN

4205-06-5
Record name 2-(2-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
P Pařík, J Jansa, S Holešová, A Marek… - Journal of …, 2013 - Wiley Online Library
Reactivity of 2‐(4‐hydroxyphenyl)‐1H‐imidazoline and 2‐(4‐hydroxyphenyl)‐1H‐imidazole toward substituted phenyl isocyanates was studied. When mentioned imidazoline was …
Number of citations: 3 onlinelibrary.wiley.com
P Pařík, J Jansa, S Holešová, A Marek - 2013 - academia.edu
Imidazoline and imidazole derivatives play important role in biological processes. They have substantial biological activity and its structural motive makes a part of many types of …
Number of citations: 0 www.academia.edu
DQ Shi, SF Rong, GL Dou, MM Wang - Journal of Heterocyclic …, 2009 - hero.epa.gov
An efficient, convenient, one-pot synthesis of imidazol [1, 2-c] quinazolines was accomplished in good yields via the novel reductive cyclization of 2-(2-nitrophenyl)-1H-imidazole with …
Number of citations: 6 hero.epa.gov
S Holešová, P Pařík, M Ludwig - Journal of Heterocyclic …, 2011 - Wiley Online Library
Six derivatives (1, 2, 3, 4, 5, 6) of 2‐phenyl‐1H‐imidazole were tested as catalysts of Henry reaction . Three new (4, 5, 6) 2‐phenyl‐1H‐imidazole derivatives, differently substituted (thio)…
Number of citations: 3 onlinelibrary.wiley.com
A Ghara, GS Andhale, GSP Matada… - Letters in Drug Design …, 2022 - ingentaconnect.com
Background: Monoclonal antibodies licensed by the US Food and Drug Administration (FDA) target diverse biological targets relevant to immuno-oncology, and small compounds in …
Number of citations: 2 www.ingentaconnect.com
SP Ramakrishnan, AJ Suresh - World, 2016 - researchgate.net
Tuberculosis is a transmittable disease which is considered as the major cause of death. Tuberculosis associated deaths, of which[8] mostly occurred in developing countries. In addition…
Number of citations: 2 www.researchgate.net
L Yet - Progress in heterocyclic chemistry, 2011 - Elsevier
Publisher Summary This chapter presents the synthesis and chemistry of five-membered ring system containing more than one nitrogen atom. Diazo, diazonium, and azo compounds …
Number of citations: 21 www.sciencedirect.com
PR Surya - 2016 - repository-tnmgrmu.ac.in
DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL HETEROCYCLIC DERIVATIVES AS ANTI-TUBUERCULAR AGENTS Page 1 DESIGN, …
Number of citations: 2 repository-tnmgrmu.ac.in
S Vengatesh - 2014 - repository-tnmgrmu.ac.in
The present study the literature survey reveals to develop novel and potent cyclopropane mycolic acid synthase – 2 (cmaA – 2) inhibitors with anti-tubercular activity. OBJECTIVE: …
Number of citations: 2 repository-tnmgrmu.ac.in
K Zelinka, S Senauerova, M Ludwig, P Parik
Number of citations: 0

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